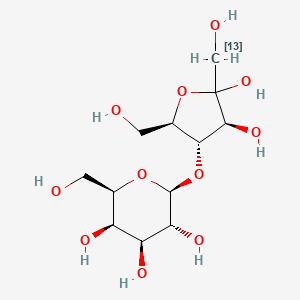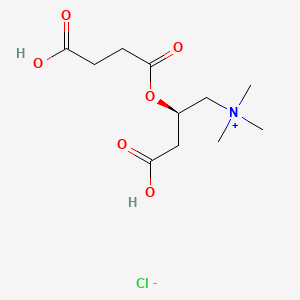
L-Aminopropionitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aminopropionitrile hydrochloride is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of interest in the biomedical community . This compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities .
Méthodes De Préparation
L-Aminopropionitrile hydrochloride is prepared by the reaction of ammonia with acrylonitrile . The synthetic route involves the reaction of veratone, sodium cyanide, sodium chloride, and ammonia gas in an organic solvent to synthesize D,L-aminopropionitrile . The reaction conditions typically involve heating the mixture to 40-110°C and maintaining the reaction for 1-24 hours .
Analyse Des Réactions Chimiques
L-Aminopropionitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles
Common reagents used in these reactions include primary alkyl halides for alkylation and acyl chlorides for acylation . Major products formed from these reactions include imine derivatives and substituted amines .
Applications De Recherche Scientifique
L-Aminopropionitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of animals, plants, and microorganisms.
Mécanisme D'action
The mechanism of action of L-Aminopropionitrile hydrochloride involves its interaction with lysyl oxidase, an enzyme that plays a crucial role in the cross-linking of collagen and elastin . By inhibiting lysyl oxidase, this compound disrupts the normal formation of connective tissue, leading to conditions such as osteolathyrism and angiolathyrism .
Comparaison Avec Des Composés Similaires
L-Aminopropionitrile hydrochloride can be compared with other similar compounds such as:
- Acetonitrile
- Aminoacetonitrile
- Glycolonitrile
- Cyanogen
- Propanenitrile
- Malononitrile
- Pivalonitrile
- Acetone cyanohydrin
- Butyronitrile
- Succinonitrile
- Tetramethylsuccinonitrile
These compounds share similar functional groups but differ in their specific chemical properties and applications. This compound is unique due to its specific interaction with lysyl oxidase and its role in causing osteolathyrism and angiolathyrism .
Propriétés
Formule moléculaire |
C12H17ClN2O2 |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14;/h3-4,6,10H,5,7,13H2,1-2H3;1H/t10-;/m0./s1 |
Clé InChI |
ZMIVOSTVXQMXQM-PPHPATTJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@@H](CN)C#N)OC.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CC(CN)C#N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)

